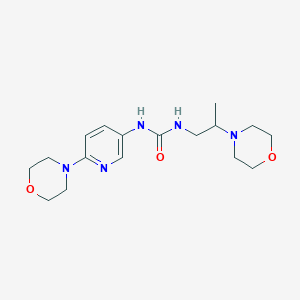
N-(1-ethylpiperidin-4-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpiperidin-4-yl)pyridin-2-amine, also known as NEPA, is a novel chemical compound that has gained significant attention in the field of scientific research. NEPA is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit potent biological activity.
Mecanismo De Acción
The exact mechanism of action of N-(1-ethylpiperidin-4-yl)pyridin-2-amine is not fully understood. However, it has been suggested that N-(1-ethylpiperidin-4-yl)pyridin-2-amine exerts its biological activity by interacting with various cellular targets. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and topoisomerases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been shown to inhibit the growth and proliferation of cancer cells by interfering with their DNA replication and repair mechanisms. Additionally, N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been found to modulate the immune response, which may contribute to its antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-ethylpiperidin-4-yl)pyridin-2-amine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been found to exhibit potent biological activity at low concentrations, which makes it a cost-effective option for lab experiments. However, N-(1-ethylpiperidin-4-yl)pyridin-2-amine has certain limitations for lab experiments. It has been found to exhibit poor solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, N-(1-ethylpiperidin-4-yl)pyridin-2-amine has not yet been extensively studied for its toxicity and safety profile, which may pose a risk for researchers working with the compound.
Direcciones Futuras
There are several future directions for the research on N-(1-ethylpiperidin-4-yl)pyridin-2-amine. One potential area of research is the development of N-(1-ethylpiperidin-4-yl)pyridin-2-amine-based therapeutics for the treatment of cancer and viral infections. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been found to exhibit potent anti-inflammatory activity, which may have implications for the treatment of various inflammatory diseases. Additionally, further research is needed to understand the exact mechanism of action of N-(1-ethylpiperidin-4-yl)pyridin-2-amine and its potential interactions with other cellular targets.
Métodos De Síntesis
N-(1-ethylpiperidin-4-yl)pyridin-2-amine can be synthesized by the reaction of 1-ethyl-4-piperidone with 2-bromopyridine in the presence of sodium hydride. The reaction is carried out in anhydrous conditions and produces N-(1-ethylpiperidin-4-yl)pyridin-2-amine as a white solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(1-ethylpiperidin-4-yl)pyridin-2-amine has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. N-(1-ethylpiperidin-4-yl)pyridin-2-amine has also been shown to possess antiviral, antibacterial, and antifungal activity, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
N-(1-ethylpiperidin-4-yl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-2-15-9-6-11(7-10-15)14-12-5-3-4-8-13-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHCQRMXCJSLCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7571561.png)
![2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571564.png)
![1-[1-(3-Phenylpropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B7571575.png)
![3-Fluoro-4-methyl-5-[[4-(3-methylbutanoylamino)phenyl]sulfamoyl]benzoic acid](/img/structure/B7571578.png)
![4-[[3-(cyclopropylcarbamoyl)phenyl]sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7571580.png)




![4-[(1-Propan-2-ylpiperidin-4-yl)methyl]morpholine](/img/structure/B7571618.png)
![3-Methyl-2-[(3-nitropyridin-2-yl)amino]butanoic acid](/img/structure/B7571620.png)
![3-[(5-Acetamido-2-methoxyphenyl)sulfamoyl]-4-ethylbenzoic acid](/img/structure/B7571624.png)
![3-[2-(3-Methyl-2,5-dioxopyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7571630.png)